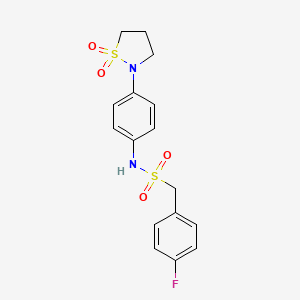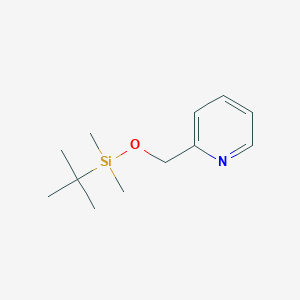
2-(t-Butyldimethylsilyloxy)methylpyridine
説明
2-(t-Butyldimethylsilyloxy)methylpyridine, often referred to as TBS-protected pyridine, is a pyridine derivative commonly used in organic synthesis as a protecting group for alcohols and amines. It has a molecular weight of 223.39 . This molecule is a white or off-white crystalline powder.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H21NOSi . The InChI code for this compound is 1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 223.39 and its status as a white or off-white crystalline powder. It is recommended to be stored in a refrigerated environment .科学的研究の応用
Catalytic Applications of Pyridine Derivatives
Pyridine derivatives, including terpyridines and their transition metal complexes, are widely utilized in fields such as materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. These applications highlight the versatility of pyridine compounds in catalyzing a broad range of reactions, from artificial photosynthesis and water splitting to polymerization reactions, emphasizing their significance in organic and macromolecular chemistry (Winter et al., 2011).
Supramolecular Chemistry
2,2':6',2''-terpyridine (tpy) metal-binding domains demonstrate the importance of pyridine frameworks in supramolecular chemistry. The historical context and current significance of tpy in creating complex supramolecular architectures highlight the adaptability and utility of pyridine derivatives in developing nanoscale structures and devices, catering to organic, inorganic, and nanoscale chemists (Constable, 2007).
Solar Energy Conversion
In the context of dye-sensitized solar cells (DSSCs), pyridine derivatives like 4-tert-butylpyridine (4TBP) play crucial roles in improving the performance of these devices. The addition of 4TBP to redox electrolytes used in DSSCs significantly affects their open-circuit potential and overall efficiency, primarily through interactions that shift the TiO2 band edge and increase electron lifetime. These mechanisms underline the critical role of pyridine compounds in optimizing the photovoltaic performance of solar cells (Boschloo et al., 2006).
Material Science and Polymer Chemistry
The synthesis and characterization of polypyridine ruthenium(II) complexes containing different monodentate ligands showcase the application of pyridine derivatives in material science and polymer chemistry. These complexes have potential uses in photochemical experiments, indicating the high stability and versatility of the Ru(terpy)(phen) core in various irradiation conditions, which can be applied across a wide range of ligands, suggesting the adaptability of pyridine-based compounds in creating complex materials and catalysts (Bonnet et al., 2003).
特性
IUPAC Name |
tert-butyl-dimethyl-(pyridin-2-ylmethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXRAJQQRHZBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)
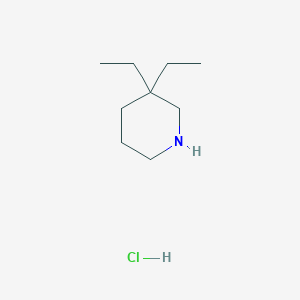

![8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)
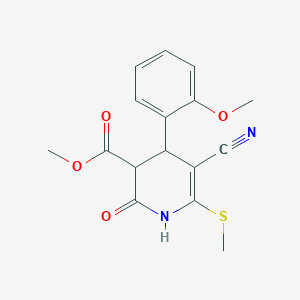

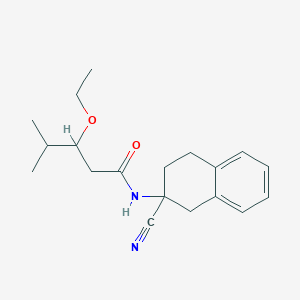
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)
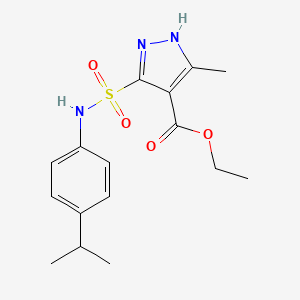
![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
